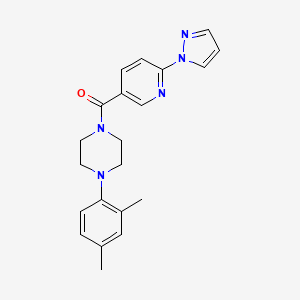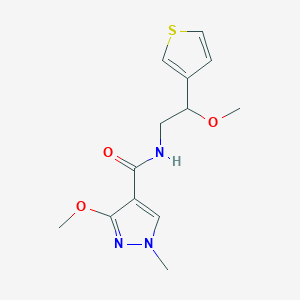
3-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H17N3O3S and its molecular weight is 295.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Chemical Properties
- The study of related N-substituted pyrazoline derivatives has revealed insights into their geometric parameters, such as interplanar angles and conformational structures. These compounds exhibit interactions like N-H...O and C-H...S intermolecular hydrogen bonds, which are crucial for understanding their chemical behavior (Köysal et al., 2005).
Synthesis and Characterization for Medical Research
- Research has focused on synthesizing and characterizing similar pyrazole derivatives for potential medical applications. These compounds have been evaluated for their cytotoxicity against various cancer cell lines, offering valuable insights into their therapeutic potential (Hassan et al., 2014).
Thermo-optical Studies and Molecular Structure Analysis
- Novel pyrazole derivatives have been synthesized and analyzed using techniques like NMR, mass spectra, and X-ray diffraction studies. These compounds' molecular geometries and electronic structures have been optimized, providing a deeper understanding of their properties (Kumara et al., 2018).
Investigation of Auxin Activities in Agricultural Chemistry
- Certain pyrazole derivatives have been studied for their auxin activities, which are essential in plant growth and development. Although these specific compounds have shown modest auxin activity, the research contributes to the broader understanding of chemical interactions in agricultural science (Yue et al., 2010).
Development of Novel Fluorophores in Chemical Sensing and Imaging
- Thioamides derived from compounds similar to the subject chemical have been used to synthesize fluorescent dyes. These compounds show potential in applications like chemical sensing and imaging due to their varied fluorescence characteristics (Witalewska et al., 2019).
Synthesis of Antimicrobial and Antioxidant Compounds
- Studies have focused on synthesizing cyclopropane derivatives related to pyrazole compounds. These synthesized compounds have shown significant antimicrobial and antioxidant activities, suggesting their potential in pharmacological applications (Raghavendra et al., 2016).
properties
IUPAC Name |
3-methoxy-N-(2-methoxy-2-thiophen-3-ylethyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-16-7-10(13(15-16)19-3)12(17)14-6-11(18-2)9-4-5-20-8-9/h4-5,7-8,11H,6H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVSMPBIRSVGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

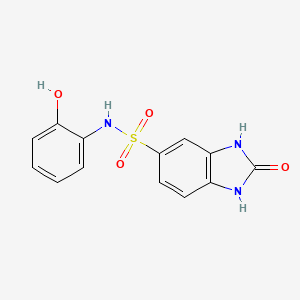
![2-Chloro-N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]acetamide](/img/structure/B2651908.png)
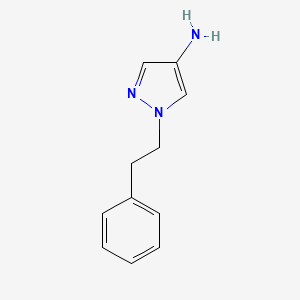
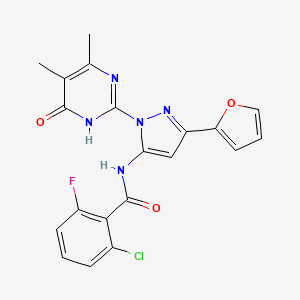
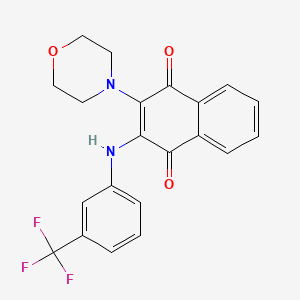
![6-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2651916.png)
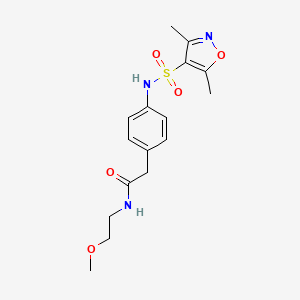
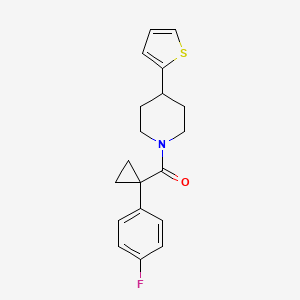
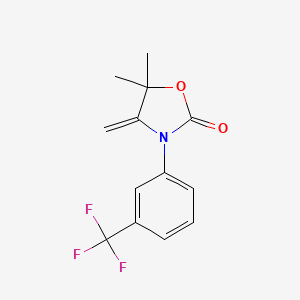

![1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane](/img/structure/B2651924.png)
![4-[2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)butanamide](/img/structure/B2651928.png)

